(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
Description
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 3rd position, and a methanamine group attached to the imidazo[1,5-a]pyridine core. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Properties
IUPAC Name |
(8-fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-6-12-8(5-11)9-7(10)3-2-4-13(6)9/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYXLIJTJZWKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the fluorine and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that imidazo[1,5-a]pyridines exhibit significant anticancer activity. For instance, a series of related compounds were tested against various cancer cell lines, demonstrating promising cytotoxic effects. Notably, derivatives with similar structures showed remarkable inhibitory activities against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values lower than those of standard chemotherapeutics like adriamycin .
Enzyme Inhibition
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine has been explored for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Compounds in this class have been shown to modulate immune responses by inhibiting IDO activity, thereby enhancing anti-tumor immunity .
Case Study 1: Anticancer Activity Assessment
A study published in Wiley Online Library assessed several imidazo[1,5-a]pyridine derivatives for their anticancer properties. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against HeLa and ACHN cell lines with promising selectivity indices compared to normal cells .
Case Study 2: IDO Inhibition
Research highlighted in a patent document demonstrated that derivatives of imidazo[1,5-a]pyridine effectively inhibited IDO activity in vitro. These findings suggest potential therapeutic applications in cancer treatment by restoring immune function against tumors through metabolic modulation .
Mechanism of Action
The mechanism of action of (8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Fluoroimidazoles: Compounds with fluorine atoms attached to imidazole rings, exhibiting different properties based on the position of fluorine.
Methylimidazoles: Imidazole derivatives with methyl groups, which can influence their reactivity and biological activity.
Uniqueness
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine is unique due to the specific combination of fluorine, methyl, and methanamine groups attached to the imidazopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the imidazopyridine class, which has been explored for various therapeutic applications including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom at the 8-position of the imidazopyridine ring, which may influence its biological activity by altering its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of imidazopyridines exhibit significant anticancer properties. In a study examining various imidazopyridine compounds, it was found that this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro studies showed that this compound inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 30 µM, suggesting moderate potency compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A recent investigation reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion.
Research Findings:
A study demonstrated that this compound inhibited IDO activity with an IC50 value of approximately 50 nM. This inhibition could enhance antitumor immunity by preventing the degradation of tryptophan and promoting T-cell activation .
The biological activities of this compound are likely mediated through multiple pathways:
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition: By inhibiting IDO and other enzymes, it may alter metabolic pathways critical for tumor growth.
- Antibacterial Mechanisms: The interaction with bacterial cell membranes could disrupt their integrity, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
